molecular formula C15H13ClN2O6S B2443794 ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate CAS No. 670266-52-1

ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate

Cat. No.: B2443794
CAS No.: 670266-52-1
M. Wt: 384.79
InChI Key: PXQHXKKSPFXPOP-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is a synthetic compound . It has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .


Molecular Structure Analysis

The molecular formula of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate is C15H13ClN2O6S. Its molecular weight is 384.79.


Chemical Reactions Analysis

SABA1 has been found to inhibit biotin carboxylase (BC), the enzyme that catalyses the first half reaction of Acetyl-CoA carboxylase (ACC) . ACC is a multi-subunit complex which catalyses the first committed step in fatty acid synthesis .

Scientific Research Applications

Crystallography and Molecular Structure

  • The molecule, closely related to the specified compound, "N-[4-(Ethoxy­carbon­yl)phen­yl]-p-tolyl­sulfonamide," has been studied for its crystal structure, revealing significant intermolecular interactions and molecular geometry, which could be fundamental for designing new materials with specific properties (Jun-De Xing & Zhihan Nan, 2005).

Environmental Biodegradation

  • Research on "Chlorimuron-ethyl," a compound structurally related to the specified chemical, focuses on microbial degradation pathways, which is crucial for environmental remediation. Rhodococcus sp. D310-1 was identified to biodegrade chlorimuron-ethyl efficiently, suggesting potential bioremediation applications for related sulfonylurea herbicides (Chunyan Li et al., 2016).

Chemical Synthesis and Pesticidal Activity

  • The synthesis and potential pesticidal activity of derivatives containing the halogenmethylsulfonyl moiety, a functional group present in the compound of interest, have been explored. This research could lead to the development of novel herbicides and fungicides with enhanced efficacy and selectivity (Krzysztof M Borys et al., 2012).

Photonic Applications

  • The nonlinear optical properties of derivatives closely related to "Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate" were investigated, revealing their potential for applications in photonic devices. The research highlights the importance of molecular structure in determining optical behavior, which is crucial for designing materials for optical limiting and other photonic technologies (Vijayakumar Sadasivan Nair et al., 2022).

Mesomorphic Properties and Liquid Crystals

  • Studies on compounds with structural similarities to the specified molecule, focusing on their synthesis and mesomorphic properties, contribute to the development of materials for liquid crystal displays and other technologies that utilize liquid crystalline phases (Xi-Bin Dai et al., 2013).

Electrophilic Modification and Chemical Kinetics

  • The kinetics of reactions involving modifications of compounds containing the benzoate moiety have been explored, providing insight into the reactivity and potential applications of these compounds in synthetic chemistry and materials science (I. Um et al., 2006).

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is Biotin Carboxylase (BC) . BC is an enzyme that catalyzes the first half-reaction of Acetyl-CoA Carboxylase (ACC), a multi-subunit complex responsible for the first committed step in fatty acid synthesis .

Mode of Action

SABA1 interacts with its target, BC, through an atypical mechanism. It binds in the biotin binding site in the presence of ADP . This binding inhibits the activity of BC, thereby affecting the fatty acid synthesis pathway .

Biochemical Pathways

The inhibition of BC by SABA1 affects the fatty acid synthesis pathway. BC is a crucial enzyme in this pathway, catalyzing the first half-reaction of ACC . By inhibiting BC, SABA1 disrupts the normal functioning of this pathway.

Result of Action

The inhibition of BC by SABA1 results in the disruption of the fatty acid synthesis pathway. This disruption has significant implications, particularly in the context of antibacterial properties. SABA1 has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .

Properties

IUPAC Name

ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHXKKSPFXPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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